molecular formula C20H22N4O2S B3016340 N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243042-20-7

N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B3016340
CAS No.: 1243042-20-7
M. Wt: 382.48
InChI Key: ISOZWPWRXORSNA-UHFFFAOYSA-N
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Description

N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the potential of similar compounds in the synthesis of novel heterocyclic systems, showing their utility in creating diverse molecular structures with potential biological activities. For instance, studies have outlined the efficient synthesis of novel diarylpyridopyrimidines and their derivatives, highlighting the versatility of these compounds in constructing complex molecular frameworks (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Anti-Angiogenic and DNA Cleavage Studies

Compounds structurally related to N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide have been explored for their anti-angiogenic properties and DNA cleavage abilities. Research has indicated that these compounds could significantly block the formation of blood vessels in vivo and exhibit notable DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant inhibitory activity on cyclooxygenase-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds with similar structural features, demonstrating their effectiveness against a variety of microbial strains. For instance, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their in vitro antimicrobial activities, showing promise as potential antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Many compounds with similar structures have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-methyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-6-3-4-8-14(12)15-11-27-17-16(15)22-20(23-19(17)26)24-9-5-7-13(10-24)18(25)21-2/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZWPWRXORSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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